molecular formula C36H47ClN8O3 B3322047 Vazegepant hydrochloride CAS No. 1414976-20-7

Vazegepant hydrochloride

Cat. No.: B3322047
CAS No.: 1414976-20-7
M. Wt: 675.3 g/mol
InChI Key: VQDUWCSSPSOSNA-RYWNGCACSA-N
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Description

Zavegepant hydrochloride is the hydrochloride salt of zavegepant. It is a calcitonin gene-related peptide receptor antagonist administered as a nasal spray for the acute treatment of migraine with or without aura in adults. It has a role as a calcitonin gene-related peptide receptor antagonist. It contains a zavegepant(1+).
See also: Zavegepant (has active moiety).

Biological Activity

Vazegepant hydrochloride, also known as Zavegepant, is a novel small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has been developed primarily for the acute treatment of migraine and is administered intranasally. This article provides a detailed overview of its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse sources.

Vazegepant functions by selectively antagonizing the CGRP receptor, which plays a significant role in migraine pathophysiology. CGRP is a potent vasodilator released from sensory nerves that contributes to the development of migraine headaches. By blocking this receptor, Vazegepant effectively inhibits CGRP-mediated vasodilation and subsequent pain signaling pathways.

  • Selectivity : Vazegepant exhibits over 10,000-fold selectivity for CGRP receptors compared to other receptors such as adrenomedullin and calcitonin receptors .
  • Binding Affinity : The inhibitor constant (Ki) for Vazegepant is reported at 0.023 nM, indicating high affinity for the hCGRP receptor .

Pharmacodynamics

Vazegepant demonstrates significant pharmacodynamic properties:

  • Inhibition of CGRP Binding : In vitro studies show that Vazegepant inhibits CGRP binding to human receptors with a Ki of 23 pM .
  • Reversal of Vasodilation : It has been shown to fully reverse CGRP-induced dilation in ex vivo human intracranial arteries with an EC50 of 880 pM .
  • Bioavailability : The drug exhibits good intranasal bioavailability, with peak plasma concentrations reached within 15–20 minutes after administration .

Pharmacokinetics

The pharmacokinetic profile of Vazegepant is characterized by:

  • Volume of Distribution : Approximately 1774 L, indicating extensive tissue distribution .
  • Protein Binding : About 90% plasma protein binding .
  • Metabolism : Primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6. After intravenous administration, approximately 90% of the circulating dose remains unchanged in plasma .
  • Elimination : Mainly excreted via biliary/fecal routes (80%) and renal routes (11%) following administration .

Clinical Efficacy

A pivotal phase 3 clinical trial assessed the efficacy and safety of Vazegepant as an acute treatment for migraine. Key findings include:

  • Study Design : A double-blind, randomized, placebo-controlled trial involving 1405 participants who experienced moderate to severe migraine attacks .
  • Efficacy Outcomes :
    • Pain freedom at 2 hours post-treatment was achieved in 24% of those receiving Vazegepant compared to 15% in the placebo group (p<0.0001).
    • Freedom from the most bothersome symptom was reported in 40% of the Vazegepant group versus 31% in the placebo group (p=0.0012) .
Efficacy MeasureVazegepant GroupPlacebo GroupRisk Difference (%)p-value
Pain Freedom at 2 hours147 (24%)96 (15%)8.8<0.0001
Freedom from Most Bothersome Symptom247 (40%)201 (31%)8.70.0012

Safety Profile

The safety profile of Vazegepant was favorable:

  • Adverse Events : The most common adverse events included dysgeusia (21% vs. 5% placebo), nasal discomfort (4% vs. 1%), and nausea (3% vs. 1%). No significant hepatotoxicity signals were identified during the trials .
  • Long-term Safety : Further studies are warranted to assess long-term safety and consistency across multiple migraine attacks.

Properties

IUPAC Name

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N8O3.ClH/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45;/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47);1H/t32-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDUWCSSPSOSNA-RYWNGCACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47ClN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414976-20-7
Record name Zavegepant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414976207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZAVEGEPANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000QCM6HAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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